![molecular formula C12H13NO2 B15296752 N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15296752.png)
N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide is a compound that belongs to the class of bicyclic structures. . The compound features a phenyl group attached to a 2-oxabicyclo[2.1.1]hexane ring system, which imparts distinct physicochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide typically involves a photochemical [2 + 2] cycloaddition reaction. This method uses alkenes as starting materials and involves the use of ultraviolet light to induce the cycloaddition, forming the bicyclic structure . The reaction conditions often require a mercury lamp and specialized glassware to ensure the proper formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the photochemical cycloaddition process. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the compound from reaction by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is explored as a bioisostere for phenyl rings in drug design, potentially improving the solubility and bioactivity of pharmaceutical compounds.
Material Science: The unique geometric properties of the bicyclic structure make it a candidate for developing new materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide involves its interaction with molecular targets through its unique bicyclic structure. The compound can mimic the geometric properties of phenyl rings, allowing it to interact with biological targets in a similar manner. This can lead to the modulation of biological pathways and the exertion of desired effects in medicinal and agrochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-oxabicyclo[2.1.1]hexane: This compound shares the bicyclic structure but lacks the phenyl group, resulting in different physicochemical properties.
Bicyclo[2.1.1]hexane: Similar in structure but without the oxygen atom, leading to variations in reactivity and applications.
Cyclopropane derivatives: These compounds also feature strained ring systems but differ in ring size and substituents, affecting their chemical behavior.
Uniqueness
N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide is unique due to its combination of a phenyl group and a 2-oxabicyclo[2.1.1]hexane ring. This combination imparts distinct properties, such as improved solubility and bioactivity, making it a valuable compound in both medicinal and agrochemical research.
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide |
InChI |
InChI=1S/C12H13NO2/c14-11(12-6-9(7-12)8-15-12)13-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,14) |
InChI-Schlüssel |
LHTPZVJGODCQOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(OC2)C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15296676.png)

![7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B15296684.png)
![4-fluoro-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15296690.png)
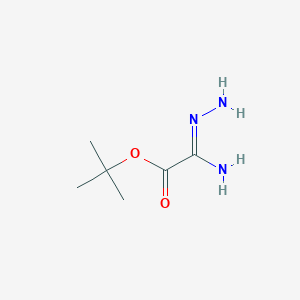
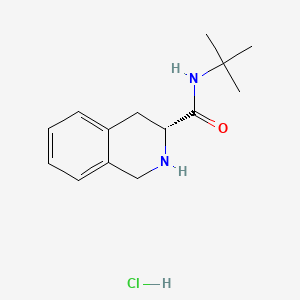
amine dihydrochloride](/img/structure/B15296696.png)

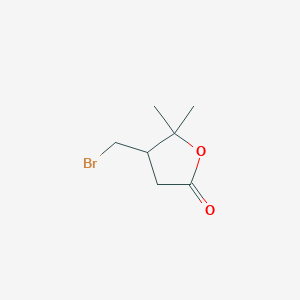
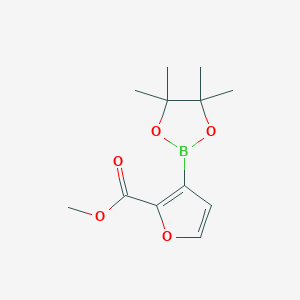
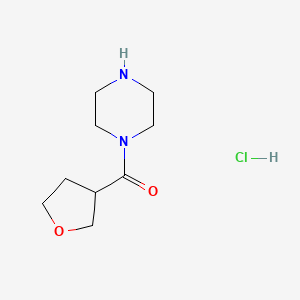

![lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate](/img/structure/B15296744.png)
